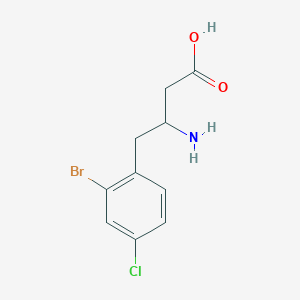
3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid: is an organic compound with the molecular formula C10H11BrClNO2. It is a derivative of butyric acid, featuring an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2-bromo-4-chlorobenzaldehyde.
Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable ketone to form an intermediate compound.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and interactions of similar compounds.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors. The bromine and chlorine atoms on the phenyl ring contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
- 3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid
- 3-Amino-4-(2,4-dichlorophenyl)butyric Acid
- 3-Amino-4-(2-bromo-4-fluorophenyl)butyric Acid
Comparison:
- Uniqueness: 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity.
- Chemical Properties: The presence of different halogen atoms (bromine, chlorine, fluorine) in similar compounds can lead to variations in their chemical properties, such as polarity, solubility, and reactivity.
- Biological Activity: The specific arrangement of halogen atoms can affect the compound’s interaction with biological targets, leading to differences in their pharmacological profiles .
Properties
Molecular Formula |
C10H11BrClNO2 |
|---|---|
Molecular Weight |
292.55 g/mol |
IUPAC Name |
3-amino-4-(2-bromo-4-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrClNO2/c11-9-4-7(12)2-1-6(9)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15) |
InChI Key |
YBIBUAJUHSMJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)
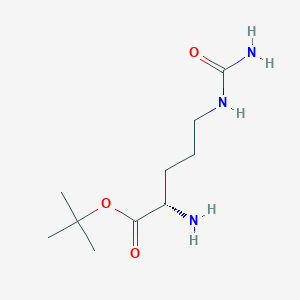
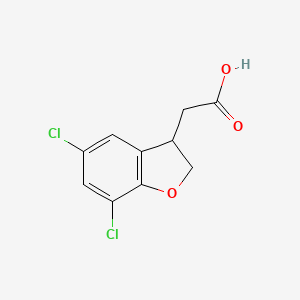
![6-Bromo-[2,2';6',2'']ternaphthalene](/img/structure/B12282242.png)

![D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-](/img/structure/B12282248.png)
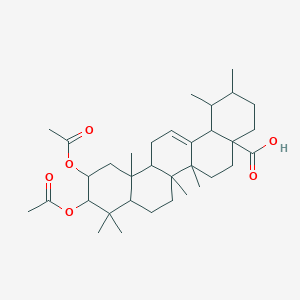
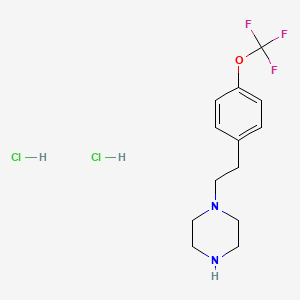
![[2-[4-(3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate;hydrochloride](/img/structure/B12282274.png)

![1-Piperazinecarboxylic acid, 3-[(methylsulfonyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12282292.png)
![[4-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B12282298.png)

